Tert-butyl 2-amino-3-(2,6-dichloropyridin-4-yl)propanoate
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Description
“Tert-butyl 2-amino-3-(2,6-dichloropyridin-4-yl)propanoate” likely belongs to the class of organic compounds known as pyridines and derivatives. Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve the reaction of an appropriate 2,6-dichloropyridin-4-yl derivative with a tert-butyl 2-amino-propanoate under suitable conditions .Molecular Structure Analysis
The molecular structure of this compound would include a pyridine ring substituted at the 2 and 6 positions with chlorine atoms, and at the 4 position with a propanoate group. The propanoate group would be substituted at the 2 position with an amino group and at the 1 position with a tert-butyl group .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the chlorine atoms might be displaced in nucleophilic substitution reactions. The amino group could engage in reactions typical for amines, such as acylation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the pyridine ring might confer aromaticity and the ability to participate in pi stacking interactions. The chlorine atoms might make the compound more dense than similar compounds without halogens .Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its applications. If it’s a pharmaceutical, future research might focus on improving its efficacy or reducing side effects. If it’s a reagent, future research might focus on finding new reactions it can participate in or improving the yield or selectivity of existing reactions .
Properties
IUPAC Name |
tert-butyl 2-amino-3-(2,6-dichloropyridin-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O2/c1-12(2,3)18-11(17)8(15)4-7-5-9(13)16-10(14)6-7/h5-6,8H,4,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPJJYPAUHTKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC(=NC(=C1)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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